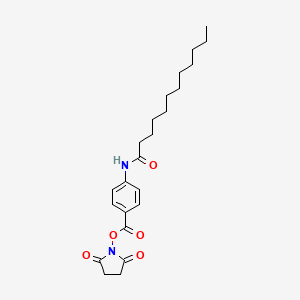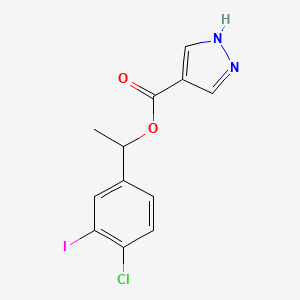
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione is a synthetic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions.
Formation of the Quinoline Core: The quinoline core is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophilic Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonium salts
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antibacterial and Antiviral Research: The compound has shown promising results in inhibiting the growth of various bacterial and viral strains, making it a candidate for the development of new antibiotics and antiviral drugs.
Agricultural Chemistry: The compound is also explored for its herbicidal properties, showing effectiveness against a range of weeds.
Mécanisme D'action
The mechanism of action of 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Modulation: The piperazine moiety interacts with neurotransmitter receptors, modulating their activity and affecting neurotransmission.
Oxidative Stress Induction: The compound induces oxidative stress in cancer cells, leading to apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound shares the trifluoromethyl phenyl piperazine moiety but lacks the quinoline-5,8-dione core.
Fluoroquinolones: These compounds have a similar quinoline core with fluorine substitutions and are known for their antibacterial activity.
Uniqueness
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione is unique due to the combination of the trifluoromethyl phenyl piperazine moiety and the quinoline-5,8-dione core. This unique structure imparts distinct biological activities and makes it a versatile compound for various scientific research applications .
Propriétés
Numéro CAS |
111790-47-7 |
|---|---|
Formule moléculaire |
C20H16F3N3O2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline-5,8-dione |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)13-3-1-4-14(11-13)25-7-9-26(10-8-25)16-12-17(27)18-15(19(16)28)5-2-6-24-18/h1-6,11-12H,7-10H2 |
Clé InChI |
MXUIFKIKOBSPGT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=O)C4=C(C3=O)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




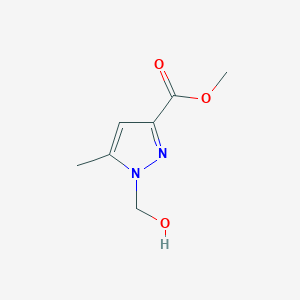
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
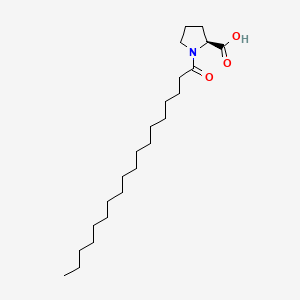


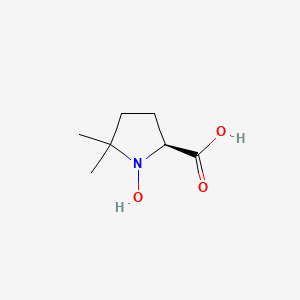
![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
